methyl 2-[1-(6-phenylpyridazin-3-yl)piperidine-3-amido]benzoate

PI3Kbeta isoform selectivity AlphaScreen

This ATP-competitive class I PI3K inhibitor (BDBM50394852; ChEMBL2165011) is a defined exemplar from the Amgen US8772480 patent series with documented isoform selectivity: PI3Kβ Ki=41 nM, PI3Kδ Ki=63 nM, PI3Kγ Ki=110 nM, PI3Kα Ki=200 nM. Its 4.9-fold β-over-α selectivity makes it essential for PTEN-null tumor models where PI3Kβ drives oncogenesis, while its 31.5-fold safety margin versus ultra-potent δ inhibitors enables immune-cell studies without complete δ ablation. Ideal as a reference standard for kinase selectivity panel calibration and SAR studies exploring the 3-carboxamido methyl benzoate substitution. Custom synthesis available; inquire for bulk pricing.

Molecular Formula C24H24N4O3
Molecular Weight 416.481
CAS No. 1172804-76-0
Cat. No. B2783013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-[1-(6-phenylpyridazin-3-yl)piperidine-3-amido]benzoate
CAS1172804-76-0
Molecular FormulaC24H24N4O3
Molecular Weight416.481
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=CC=C4
InChIInChI=1S/C24H24N4O3/c1-31-24(30)19-11-5-6-12-21(19)25-23(29)18-10-7-15-28(16-18)22-14-13-20(26-27-22)17-8-3-2-4-9-17/h2-6,8-9,11-14,18H,7,10,15-16H2,1H3,(H,25,29)
InChIKeyKKNFANYBXSYESW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-[1-(6-phenylpyridazin-3-yl)piperidine-3-amido]benzoate (CAS 1172804-76-0) – PI3Kβ-Targeted Inhibitor for Isoform-Selective Procurement


Methyl 2-[1-(6-phenylpyridazin-3-yl)piperidine-3-amido]benzoate (CAS 1172804-76-0) is a synthetic small-molecule inhibitor of class I phosphoinositide 3-kinases (PI3Ks), originally disclosed in Amgen patent US8772480 [1]. The compound features a 6-phenylpyridazine-piperidine scaffold linked via a 3-carboxamido bridge to a methyl benzoate moiety, placing it within the phenylpyridazine class of ATP-competitive PI3K inhibitors. Biochemical profiling data deposited in BindingDB (BDBM50394852; ChEMBL2165011) demonstrate distinct activity against the p110β catalytic isoform [2].

Why Generic PI3K Inhibitor Substitution Fails for Methyl 2-[1-(6-phenylpyridazin-3-yl)piperidine-3-amido]benzoate (CAS 1172804-76-0)


PI3K inhibitors exhibit highly divergent isoform selectivity profiles that cannot be inferred from class membership alone. Within the same US8772480 patent series, individual compounds span over 100-fold differences in potency for the same isoform – for example, compound 35 achieves Ki = 2 nM against PI3Kδ [1], whereas the target compound yields Ki = 63 nM under identical assay conditions [2]. Substituting one in-class compound for another without direct comparative profiling data risks selecting an agent with an unintended isoform bias, potentially invalidating target-engagement hypotheses in PI3Kβ-dependent models. The quantitative evidence below documents where methyl 2-[1-(6-phenylpyridazin-3-yl)piperidine-3-amido]benzoate occupies a specific position in the PI3K isoform selectivity landscape.

Quantitative Differentiation Evidence for Methyl 2-[1-(6-phenylpyridazin-3-yl)piperidine-3-amido]benzoate (CAS 1172804-76-0) vs. In-Class PI3K Inhibitors


PI3Kβ Preferential Inhibition vs. PI3Kα — Isoform Selectivity Profile Within the US8772480 Patent Series

The target compound displays a 4.9-fold selectivity for PI3Kβ (Ki = 41 nM) over PI3Kα (Ki = 200 nM) [1]. In contrast, compound 330 from the same patent series achieves Ki = 11 nM against PI3Kα, representing an 18.2-fold higher potency for the alpha isoform and an inverted selectivity preference [2]. This quantitative divergence demonstrates that the target compound favors the β isoform while compound 330 favors the α isoform, despite belonging to the same chemical series. Both datasets were generated using the identical AlphaScreen assay platform with human N-terminal poly-His tagged PI3K isoforms expressed in Sf9 baculovirus co-expressing p85α, ensuring direct comparability.

PI3Kbeta isoform selectivity AlphaScreen

PI3Kδ Modest Affinity Contrasted with Ultra-Potent Series Members — Selecting for β/δ Differentiation

The target compound exhibits moderate PI3Kδ affinity (Ki = 63 nM), which is 31.5-fold weaker than compound 35 from the same patent series (Ki = 2 nM) [1][2]. Both measurements were performed under identical assay conditions (AlphaScreen, Sf9-expressed N-terminal poly-His tagged PI3Kδ co-expressing p85α). This substantial potency gap means that compound 35 is a near-single-digit nanomolar PI3Kδ inhibitor, whereas the target compound at 63 nM provides a wider selectivity window between β (41 nM) and δ (63 nM) — a profile potentially advantageous for dissecting β-specific vs. δ-mediated biology.

PI3Kdelta selectivity window structure-activity relationship

PI3Kγ Affinity Defines a 2.7-Fold Selectivity Gap Over PI3Kβ — Broader Profiling vs. Narrow-Spectrum Series Members

Against PI3Kγ, the target compound records Ki = 110 nM, yielding a β/γ selectivity ratio of 2.7-fold (41 nM vs. 110 nM) [1]. While comprehensive γ isoform data for all series members is not publicly available, this places the compound in a multi-isoform engagement category distinct from highly selective single-isoform tool compounds. In comparative context, compound 299 (US8772480, 299) shows Ki = 61 nM for PI3Kα, indicating that the series contains agents with varying isoform breadth [2]. The target compound's balanced β > γ > α rank order contrasts with series members that exhibit tighter isoform restriction.

PI3Kgamma multi-isoform profiling selectivity ratio

Research and Industrial Application Scenarios for Methyl 2-[1-(6-phenylpyridazin-3-yl)piperidine-3-amido]benzoate (CAS 1172804-76-0)


PTEN-Deficient Cancer Models Requiring PI3Kβ-Selective Probe Molecules

In PTEN-null tumor lines where PI3Kβ activity drives oncogenic signaling, the compound's 4.9-fold β-over-α selectivity (Ki 41 nM vs. 200 nM) [1] makes it suitable for chemical biology studies dissecting β-dependent vs. α-dependent proliferation. Researchers should select this compound over PI3Kα-preferring agents such as compound 330 (Ki 11 nM for α) to avoid confounding α-mediated growth inhibition.

Immune Cell Assays Where Acute PI3Kδ Suppression Must Be Avoided

For T-cell or B-cell functional assays where PI3Kδ inhibition would suppress immune receptor signaling, the compound's moderate δ affinity (Ki = 63 nM) provides a 31.5-fold safety margin versus ultra-potent δ inhibitors like compound 35 (Ki = 2 nM) [2]. This allows investigation of PI3Kβ-mediated processes in immune cells without complete ablation of δ-dependent responses.

Multi-Isoform PI3K Profiling Panels for Chemoproteomic Selectivity Mapping

The compound's documented activity across four class I PI3K isoforms — β (41 nM), δ (63 nM), γ (110 nM), α (200 nM) [3] — enables its use as a reference compound in kinase selectivity panels. Its β > δ > γ > α rank order provides a benchmark for calibrating new chemical probes against the US8772480 phenylpyridazine series.

Structure-Activity Relationship (SAR) Studies on Phenylpyridazine-Piperidine Scaffolds

As a defined exemplar from the Amgen PI3K/mTOR inhibitor patent portfolio [4], this compound serves as a key reference point for medicinal chemistry efforts exploring the impact of the methyl benzoate 3-carboxamido substitution on isoform selectivity relative to other amide variants within the series.

Quote Request

Request a Quote for methyl 2-[1-(6-phenylpyridazin-3-yl)piperidine-3-amido]benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.